(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN8O/c21-16-7-15(1-2-17(16)22)27-3-5-28(6-4-27)20(31)14-9-29(10-14)18-8-19(25-12-24-18)30-13-23-11-26-30/h1-2,7-8,11-14H,3-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOZRJNXZUTQQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)F)Cl)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=NC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that 1,2,4-triazole derivatives, which are part of the compound’s structure, have been reported to exhibit promising anticancer activities. They are believed to interact with various targets, including aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens, a group of hormones that can promote the growth of certain types of cancer cells.
Mode of Action
It is suggested that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, leading to changes in the function of these targets. This interaction can potentially inhibit the growth and proliferation of cancer cells.
Biochemical Pathways
For instance, they may inhibit the aromatase enzyme, disrupting the biosynthesis of estrogens and thereby potentially slowing the growth of estrogen-responsive cancer cells.
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules in biochemical reactionsSimilar 1,2,4-triazole derivatives have shown promising cytotoxic activity against cancer cell lines.
Cellular Effects
The compound influences cell function by potentially impacting cell signaling pathways, gene expression, and cellular metabolism. It has been observed that similar 1,2,4-triazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis.
Biological Activity
The compound (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Triazole ring : Known for its diverse biological activities including antifungal and antibacterial properties.
- Pyrimidine moiety : Often associated with nucleic acid interactions and enzyme inhibition.
- Azetidine and piperazine rings : Contribute to the compound's pharmacokinetic properties.
Biological Activity Overview
The biological activity of this compound can be attributed to its structural features. The triazole and pyrimidine components are particularly noteworthy for their roles in various therapeutic applications.
Antifungal Activity
The 1,2,4-triazole moiety is well-documented for its antifungal properties. Research indicates that derivatives of triazoles exhibit potent activity against a range of fungal pathogens. For instance, studies have shown that triazole derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus fumigatus at low concentrations (MIC values ranging from 0.5 to 8 μg/mL) .
Antibacterial Activity
Compounds containing the triazole structure have also demonstrated significant antibacterial effects. A study highlighted that certain triazole derivatives exhibited higher potency against Methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics like vancomycin . The mechanism of action typically involves the inhibition of key enzymes involved in bacterial cell wall synthesis.
Anticancer Potential
The compound's anticancer properties are supported by research indicating that triazole derivatives can induce apoptosis in cancer cells. For example, compounds similar to the one have shown IC50 values in the micromolar range against various cancer cell lines, such as colon carcinoma (HCT-116) and breast cancer (T47D) . The presence of electron-withdrawing groups on the phenyl ring enhances these anticancer activities.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The triazole ring can bind to enzyme active sites, blocking their function.
- Cellular Pathway Interference : It may disrupt critical signaling pathways in pathogens or cancer cells, leading to cell death or growth inhibition.
Study 1: Antifungal Efficacy
In a comparative study, derivatives of the compound were tested against P. piricola, showing an inhibitory rate of 90–98% at concentrations comparable to commercial fungicides . This suggests that modifications to the triazole moiety can enhance antifungal activity significantly.
Study 2: Antibacterial Activity
Another study evaluated a series of triazole-piperazine hybrids against a panel of bacterial strains. Compounds with specific substitutions on the piperazine ring exhibited MIC values as low as 0.06 μg/mL against S. aureus . This highlights the importance of structural diversity in enhancing antibacterial potency.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Compounds
Computational Similarity Analysis
Using Tanimoto coefficients (), the target compound shares ~70–80% structural similarity with and derivatives, primarily due to conserved pyrimidine-triazole and piperazine/azetidine motifs . Substituent differences (e.g., chloro-fluorophenyl vs. trifluoromethylphenyl) reduce similarity scores but may enhance target selectivity.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Coupling reactions : For example, nucleophilic substitution between pyrimidine-triazole and azetidine precursors under reflux in polar aprotic solvents (e.g., DMF or DMSO) with catalysts like K₂CO₃ .
- Piperazine functionalization : The 3-chloro-4-fluorophenyl group is introduced via Buchwald-Hartwig amination or Ullmann coupling, requiring Pd-based catalysts and elevated temperatures .
- Final methanone formation : Carboxylic acid activation (e.g., using EDCI/HOBt) followed by coupling with the azetidine-piperazine intermediate .
Optimization parameters include solvent polarity (to stabilize intermediates), temperature control (to minimize side reactions), and purification via column chromatography or recrystallization .
Q. How can the compound’s structural integrity be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR spectroscopy : H and C NMR to verify proton environments and carbon frameworks, focusing on peaks for triazole (δ 8.5–9.0 ppm), pyrimidine (δ 7.5–8.5 ppm), and azetidine (δ 3.5–4.5 ppm) .
- Mass spectrometry (ESI-MS or HRMS) : Confirm molecular ion peaks and fragmentation patterns aligned with the expected molecular formula .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and bond connectivity .
Q. What preliminary assays are recommended to assess its biological activity?
- Methodological Answer : Begin with in vitro screening:
- Enzyme inhibition assays : Target kinases or GPCRs (common for triazole/piperazine derivatives) using fluorescence-based or radiometric methods .
- Cellular viability assays (e.g., MTT): Test cytotoxicity against relevant cell lines, with IC₅₀ calculations .
- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
- Synthesize analogs : Modify the triazole substituents, azetidine ring size, or fluorophenyl group position. For example, replace chloro with bromo to assess halogen bonding effects .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs.
- Biological testing : Compare analog activity across related targets (e.g., kinase isoforms) to isolate selectivity drivers .
- Data integration : Cross-reference activity data with molecular docking to refine hypotheses .
Q. How should contradictory data in pharmacological assays be resolved?
- Methodological Answer :
- Orthogonal assays : Validate initial findings with alternative methods (e.g., replace fluorogenic substrates with radioactive tracers in enzyme assays) .
- Structural analogs : Test compounds with incremental modifications to isolate confounding functional groups .
- Statistical rigor : Apply multivariate analysis (e.g., PCA) to distinguish assay noise from true biological effects .
Q. What computational strategies predict metabolic stability and toxicity?
- Methodological Answer :
- ADMET prediction : Use tools like SwissADME or ADMETLab to estimate permeability, CYP450 interactions, and hERG channel liability .
- Metabolite identification : Perform in silico metabolism simulations (e.g., GLORYx) to flag unstable motifs (e.g., triazole ring oxidation) .
- Molecular dynamics (MD) simulations : Model compound-protein interactions over time to assess off-target binding risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
